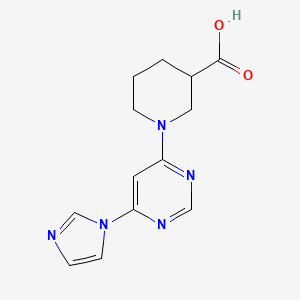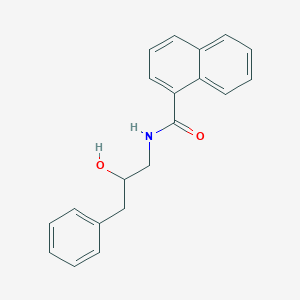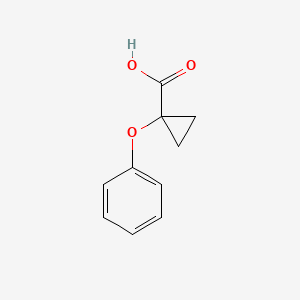
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is an organic compound with distinct properties and chemical structure. Featuring a cyclopropyl group, oxopyridazine moiety, and a trimethyl-pyrazole core, this compound is of significant interest in various scientific research domains, including medicinal chemistry, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps. It begins with the preparation of the 3-cyclopropyl-6-oxopyridazine intermediate, often through the cyclization of suitable precursors under controlled conditions. This intermediate is then subjected to a reaction with 2-bromoethylamine or a similar reagent to introduce the ethyl linkage. The final step involves the condensation of this intermediate with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid or its derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane (DCM) under basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization for high yield and purity, often employing continuous flow reactors to control reaction parameters precisely. Automation and real-time monitoring using spectroscopic methods can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole and pyridazine rings may undergo selective oxidation under specific conditions, altering the electronic properties of the compound.
Reduction: Reduction reactions can target the carbonyl groups present in the pyridazine and pyrazole cores, potentially converting them into alcohols or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions: Reagents like KMnO4 or CrO3 for oxidation, NaBH4 or LiAlH4 for reduction, and various alkyl halides or acyl chlorides for substitution reactions are often used. Solvents such as DCM, THF (tetrahydrofuran), and DMF (dimethylformamide) are commonly employed, with reaction conditions optimized to suit the specific transformation.
Major Products Formed: Depending on the reaction type, major products can include oxidized derivatives, reduced analogs with different functionalities, and substituted compounds with varied side chains or groups introduced at specific positions.
科学的研究の応用
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide finds applications across several scientific research fields:
Biology: Studies on its biological activity may reveal its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine: Its structural features suggest possible therapeutic applications, including anti-inflammatory, anticancer, or antiviral properties, pending detailed pharmacological studies.
Industry: The compound's unique properties make it suitable for use in specialty chemicals, agrochemicals, and potentially in the development of novel polymers or catalysts.
作用機序
The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and oxopyridazine groups can facilitate binding to active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding may alter the function of the target protein, leading to therapeutic or biological effects. Understanding these interactions at the molecular level can help elucidate pathways and identify potential off-target effects.
類似化合物との比較
Compared to other compounds with similar structures, such as pyrazole or pyridazine derivatives, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds might include:
N-ethyl-1,3,5-trimethylpyrazole-4-carboxamide
3-cyclopropyl-6-oxopyridazine-2-carboxamide
1,3,5-trimethylpyrazole-4-carboxylic acid
The presence of both the pyrazole and pyridazine rings, along with the cyclopropyl group, imparts distinct chemical reactivity and biological activity, making it a compound of considerable interest for further research and development.
特性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-10-15(11(2)20(3)18-10)16(23)17-8-9-21-14(22)7-6-13(19-21)12-4-5-12/h6-7,12H,4-5,8-9H2,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZCJQXOCPMJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9-(3,4-dimethylphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2793861.png)
![1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole](/img/structure/B2793862.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2793864.png)
![2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2793867.png)
![N-[1-(But-2-ynoylamino)propan-2-yl]pyridine-3-carboxamide](/img/structure/B2793869.png)
![5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2793870.png)
